molecular formula C23H22O3 B14955695 6-tert-butyl-4-(3,5-dimethyl-1-benzofuran-2-yl)-2H-chromen-2-one

6-tert-butyl-4-(3,5-dimethyl-1-benzofuran-2-yl)-2H-chromen-2-one

Cat. No.: B14955695
M. Wt: 346.4 g/mol
InChI Key: RDIRVOOEFJSPHV-UHFFFAOYSA-N
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Description

6-tert-butyl-4-(3,5-dimethyl-1-benzofuran-2-yl)-2H-chromen-2-one is a synthetic coumarin derivative featuring a 2H-chromen-2-one core substituted with a tert-butyl group at position 6 and a 3,5-dimethylbenzofuran moiety at position 4. Coumarins are known for their diverse pharmacological activities, including antiviral, antitumor, and enzyme inhibitory effects . This compound’s structural complexity positions it as a candidate for drug development, particularly in targeting enzymes like uroporphyrinogen decarboxylase (UROD) or viral replication pathways .

Properties

Molecular Formula

C23H22O3

Molecular Weight

346.4 g/mol

IUPAC Name

6-tert-butyl-4-(3,5-dimethyl-1-benzofuran-2-yl)chromen-2-one

InChI

InChI=1S/C23H22O3/c1-13-6-8-19-16(10-13)14(2)22(26-19)18-12-21(24)25-20-9-7-15(11-17(18)20)23(3,4)5/h6-12H,1-5H3

InChI Key

RDIRVOOEFJSPHV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=C2C)C3=CC(=O)OC4=C3C=C(C=C4)C(C)(C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

Key Compounds Compared:

6-tert-butyl-4-(5-chloro-3-methyl-1-benzofuran-2-yl)-2H-chromen-2-one (Compound A) Substituents: Chloro and methyl groups on the benzofuran ring. Molecular Weight: 366.84 g/mol (vs. target compound’s 364.43 g/mol).

4-Bromomethyl-6-tert-butyl-2H-chromen-2-one (Compound B)

  • Substituents : Bromomethyl at position 4.
  • Activity : Bromine’s leaving group capability may facilitate alkylation reactions, making it useful in synthetic intermediates but less stable in vivo compared to the target compound’s benzofuran moiety.

Armenin (7-hydroxy-8-(4-hydroxy-3-methylbutoxy)-2H-chromen-2-one) (Compound C)

  • Substituents : Hydroxy and alkoxy groups.
  • Activity : Polar groups improve solubility but reduce lipophilicity, limiting blood-brain barrier penetration compared to the tert-butyl group in the target compound.

3-(Imidazo[2,1-b]thiazol-6-yl)-2H-chromen-2-one derivatives (Compound D)

  • Substituents : Imidazothiazole at position 3.
  • Activity : Position 3 substitution correlates with antiviral activity (e.g., parvovirus B19 inhibition), whereas the target compound’s position 4 substitution may favor enzyme inhibition .

Mechanistic Insights

  • Enzyme Inhibition: The target compound’s 2H-chromen-2-one core enables π-cation interactions with residues like Arg37 in UROD, while the dimethylbenzofuran group may stabilize binding through hydrophobic interactions . In contrast, Compound D’s imidazothiazole group disrupts viral replication via unknown mechanisms .
  • Antitumor Potential: Compound B’s bromomethyl group may alkylate DNA or proteins, whereas the target compound’s tert-butyl group could modulate apoptosis pathways via lipophilic interactions .

Pharmacokinetic Considerations

  • Lipophilicity : The tert-butyl group in the target compound and Compound A increases logP values, favoring CNS penetration compared to polar derivatives like Compound C .

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